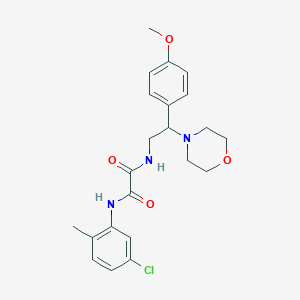
N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an oxalamide derivative, which means it contains an oxalamide group (-C(O)NHC(O)-). Oxalamides are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular formula of this compound is C23H29ClN4O3. It contains a chloro-substituted methylphenyl group, a methoxyphenyl group, and a morpholinoethyl group attached to an oxalamide core.Applications De Recherche Scientifique
Synthesis and Complexation with Metals
Research on related compounds includes the synthesis of novel chemical entities involving morpholine derivatives and their complexation with palladium(II) and mercury(II). These studies highlight the potential of these compounds in developing new materials with specific chemical and physical properties. The synthesis involves reacting morpholine derivatives with metal ions, resulting in complexes that are characterized structurally to understand their bonding and geometrical configurations (Singh et al., 2000).
Biological Activities
Compounds structurally related to the specified oxalamide have been evaluated for their biological activities, including their potential as inhibitors of biological targets. For example, some derivatives have been explored for their herbicidal activities, suggesting that modifications in the chemical structure can lead to significant biological effects, potentially applicable in agricultural sciences (Luo et al., 2008).
Interaction with DNA and Cytotoxic Activities
The interaction of copper(II) complexes derived from related oxalamide compounds with DNA has been studied, along with their cytotoxic activities against cancer cells. These studies provide insights into the mechanism of action of these complexes at the molecular level and their potential applications in the development of new anticancer agents (Li et al., 2012).
Fluorescent Probes for Hypoxic Cells
Research has also focused on developing fluorescent probes based on nitroimidazole and morpholine derivatives for selective detection of hypoxic cells or nitroreductase. These probes are designed for imaging applications, indicating potential use in biomedical research for studying disease-relevant hypoxia (Feng et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-15-3-6-17(23)13-19(15)25-22(28)21(27)24-14-20(26-9-11-30-12-10-26)16-4-7-18(29-2)8-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQYPLSUTQZWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)
![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)

![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)
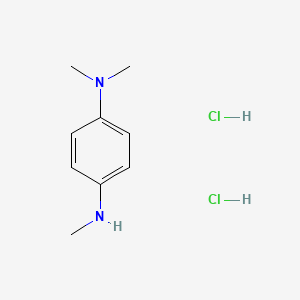
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
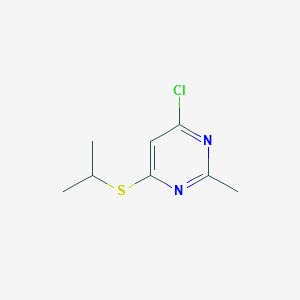
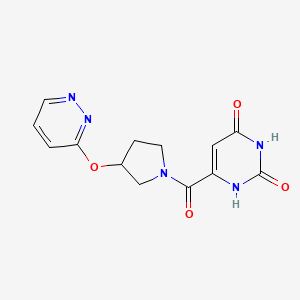
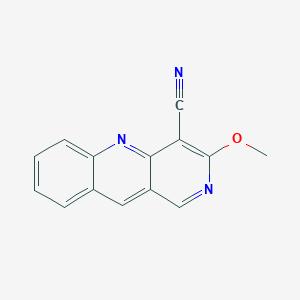
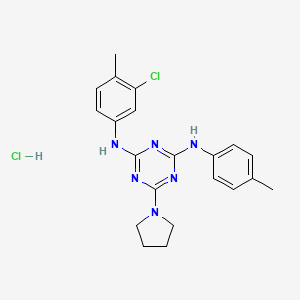
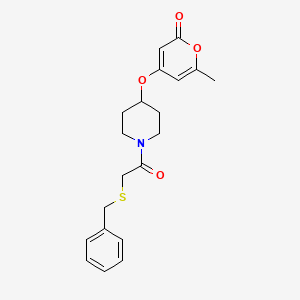
![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)
